molecular formula C16H12Cl4N2O2 B3007087 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide CAS No. 477851-46-0

3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide

Cat. No.: B3007087
CAS No.: 477851-46-0
M. Wt: 406.08
InChI Key: GMDQGGNVHKMFDC-MPUCSWFWSA-N
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Description

Chemical Structure and Properties 3-{[(3,4-Dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide (CAS: 477851-54-0) is a halogenated propanamide derivative featuring a (3Z)-configured oxyimino group linked to a 3,4-dichlorobenzyl moiety and an N-(3,4-dichlorophenyl)amide group. Its molecular formula is C₁₆H₁₂Cl₄N₂O₂, with a molecular weight of 406.1 g/mol and a ChemSpider ID of 4800450 . The compound exhibits stereochemical specificity, with the Z-configuration critical for its interaction with biological targets.

Purity is confirmed via 1H-NMR, melting point analysis, and chromatography .

Properties

IUPAC Name

(3Z)-N-(2,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4N2O2/c17-11-2-4-15(14(20)8-11)22-16(23)5-6-21-24-9-10-1-3-12(18)13(19)7-10/h1-4,6-8H,5,9H2,(H,22,23)/b21-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDQGGNVHKMFDC-MPUCSWFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON=CCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CO/N=C\CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H20Cl4N2OC_{22}H_{20}Cl_4N_2O, indicating a complex structure with multiple functional groups that contribute to its biological properties. The presence of dichlorobenzyl and dichlorophenyl moieties suggests potential interactions with various biological targets.

Research indicates that this compound may act as an inhibitor of specific enzyme pathways, particularly those involving Janus kinases (JAKs). JAKs are crucial in the signaling pathways for many cytokines and growth factors, making them important targets in treating inflammatory and autoimmune diseases.

Inhibition of JAK2 Tyrosine Kinase

Studies have shown that compounds similar to 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide exhibit inhibitory effects on JAK2 tyrosine kinase. This inhibition can lead to reduced signaling through the JAK-STAT pathway, which is often dysregulated in various cancers and inflammatory conditions .

Biological Activity Data

The following table summarizes the biological activities reported for 3-{[(3,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide:

Biological Activity Effect Reference
JAK2 InhibitionReduced cell proliferation
Anti-inflammatoryDecreased cytokine production
Cytotoxicity against cancer cellsInduction of apoptosis

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it significantly inhibited cell viability and induced apoptosis in a dose-dependent manner. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .
  • Anti-inflammatory Activity
    Another study focused on the anti-inflammatory properties of this compound. It was shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is part of a broader class of dichlorophenylpropanamides. Key structural analogues include:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Differences Biological Activity (if reported) Reference
Target Compound 3,4-dichlorobenzyl; 3,4-dichlorophenyl 406.1 Reference compound Not explicitly reported
(3Z)-3-{[(2,6-Dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide 2,6-dichlorobenzyl 406.1 Altered Cl positions on benzyl group Unreported
N-(3,4-dichlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide 2,4-dichlorobenzyl 406.1 Cl substitution at 2,4 vs. 3,4 Antifungal (inferred from analogues)
(E)-3-(3,5-Dibromo-4-methoxyphenyl)-N-(3,4-dichlorophenyl)-propanamide Bromo-methoxy-phenyl substituent 589.1 Bromine substitution; methoxy group Antiproliferative (crude activity noted)
N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-pyrimidinecarboxamide Pyrimidine backbone 328.2 Heterocyclic core Herbicidal (propanil analogue)

Key Observations

Chlorine Substitution Effects :

  • The 3,4-dichlorophenyl group in the target compound is associated with enhanced electrophilicity and receptor binding compared to 2,4- or 2,6-dichloro analogues. This substitution pattern likely improves metabolic stability .
  • In antifungal studies, N-(3,4-dichlorophenyl) derivatives (e.g., compound 6f in ) exhibited MIC₈₀ values <0.125 μg/mL against Candida albicans, surpassing fluconazole .

Oxyimino Group Role: The (Z)-configured oxyimino moiety is critical for hydrogen bonding with enzymatic targets. Analogues lacking this group (e.g., thioether precursors in ) show reduced activity .

Biological Activity Trends: Brominated derivatives (e.g., 30-THP in ) demonstrated moderate antiproliferative activity, though specific IC₅₀ values are unreported . Compounds with 3,4-dichlorophenyl groups consistently outperform analogues with mono-chlorinated or non-halogenated aryl groups in bioactivity screens .

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